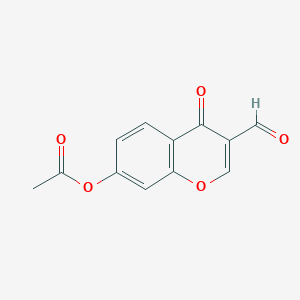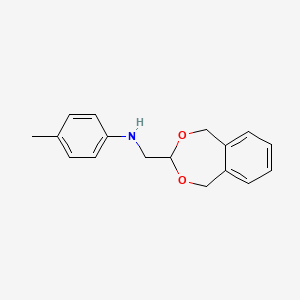
2,3,6-Trifluoro-L-phenylalanine
説明
Synthesis Analysis
The synthesis of fluorinated phenylalanines, including 2,3,6-Trifluoro-L-phenylalanine, has been a topic of interest in drug research over the last few decades . A group of pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pairs (tRNA/RS pairs) have been reported to enable the site-specific encoding of a varied spectrum of fluorinated phenylalanine amino acids in E. coli and mammalian (HEK 293T) cells .Molecular Structure Analysis
The molecular formula of 2,3,6-Trifluoro-L-phenylalanine is C9H8F3NO2 . The exact mass is 219.05071298 g/mol .Physical And Chemical Properties Analysis
2,3,6-Trifluoro-L-phenylalanine has a density of 1.5±0.1 g/cm3, a boiling point of 299.2±40.0 °C at 760 mmHg, and a flash point of 134.8±27.3 °C .科学的研究の応用
Terahertz Sensing in Biomedical Diagnostics
2,3,6-Trifluoro-L-phenylalanine: has been utilized in the development of terahertz (THz) sensors for biomedical applications . These sensors are designed to detect and differentiate essential amino acids like L-Valine and L-Phenylalanine, which are crucial for diagnosing various diseases. The compound’s unique absorption characteristics in the THz range make it an excellent candidate for enhancing the sensitivity and specificity of these sensors.
Boron Neutron Capture Therapy (BNCT)
In cancer treatment, 2,3,6-Trifluoro-L-phenylalanine plays a role in BNCT, a type of radiation therapy . It is used to increase the uptake of boron-containing compounds in cancer cells, which are then targeted by thermal neutrons to destroy the tumor cells while sparing the surrounding healthy tissue.
Protein Engineering and Stability
The incorporation of fluorinated amino acids like 2,3,6-Trifluoro-L-phenylalanine into proteins can significantly enhance their stability . This is particularly beneficial for therapeutic proteins and vaccines, where increased shelf life and resistance to degradation are crucial.
Pharmaceutical Development
2,3,6-Trifluoro-L-phenylalanine: serves as a lead compound in drug development, with derivatives currently in clinical trials for treating cancer and bacterial infections. Its modified structure allows for the creation of more effective and targeted therapeutic agents.
Environmental Impact Studies
Environmental scientists use 2,3,6-Trifluoro-L-phenylalanine to study the effects of fluorinated compounds on ecosystems. Research includes investigating its accumulation in the environment and its potential adverse effects on aquatic organisms and soil microorganisms.
Material Science
In material science, 2,3,6-Trifluoro-L-phenylalanine contributes to the synthesis of new materials with enhanced properties . Its unique structural attributes can lead to the development of advanced materials for various applications, including antimicrobial and photonic technologies.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s associated with skin corrosion/irritation and serious eye damage/eye irritation. It also poses specific target organ toxicity (single exposure), with the respiratory system being a target organ .
作用機序
Target of Action
2,3,6-Trifluoro-L-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, the primary targets of 2,3,6-Trifluoro-L-phenylalanine are likely to be the same enzymes and receptors that interact with phenylalanine.
Mode of Action
The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Biochemical Pathways
The biochemical pathways affected by 2,3,6-Trifluoro-L-phenylalanine are likely to be similar to those affected by phenylalanine. Phenylalanine is involved in the synthesis of several important neurotransmitters and hormones, including dopamine, norepinephrine, and thyroxine . Therefore, 2,3,6-Trifluoro-L-phenylalanine may influence these pathways, potentially leading to changes in mood, cognition, and metabolic regulation.
Pharmacokinetics
It’s known that the compound has a molecular weight of 219161, a density of 15±01 g/cm3, and a boiling point of 2992±400 °C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, thereby affecting its bioavailability.
Result of Action
For example, it may influence the synthesis of neurotransmitters and hormones, potentially affecting mood, cognition, and metabolic regulation .
特性
IUPAC Name |
(2S)-2-amino-3-(2,3,6-trifluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQCAEOUDQSPEF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(C(=O)O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1F)C[C@@H](C(=O)O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303981 | |
| Record name | 2,3,6-Trifluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trifluoro-L-phenylalanine | |
CAS RN |
873429-60-8 | |
| Record name | 2,3,6-Trifluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873429-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6-Trifluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)



